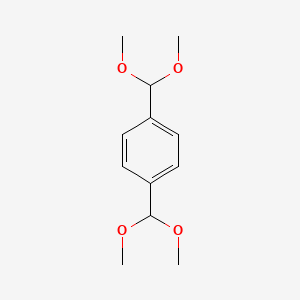

1,4-Bis(dimethoxymethyl)benzene

Description

1,4-Bis(dimethoxymethyl)benzene is a benzene derivative with two dimethoxymethyl (–CH(OCH₃)₂) groups at the 1 and 4 positions. This acetal-functionalized compound is notable for its role in organic synthesis, particularly in regioselective ring-opening reactions. For example, under iron catalysis, it undergoes acetal elimination to yield 4-formyl-1-naphthol with high efficiency (yields >80%) . The dimethoxymethyl groups act as protective moieties, enhancing stability during reactions while enabling controlled release of reactive intermediates. Its molecular formula is C₁₂H₁₈O₄ (molecular weight: 226.27 g/mol), and its structure combines aromatic rigidity with the flexibility of acetal substituents, making it valuable in materials science and catalysis .

Properties

CAS No. |

37832-34-1 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1,4-bis(dimethoxymethyl)benzene |

InChI |

InChI=1S/C12H18O4/c1-13-11(14-2)9-5-7-10(8-6-9)12(15-3)16-4/h5-8,11-12H,1-4H3 |

InChI Key |

BICKDMSEOVJSQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=C(C=C1)C(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

1,4-Bis(dimethoxymethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of terephthalaldehyde with methanol in the presence of an acid catalyst. This reaction leads to the formation of the dimethyl acetal derivative. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form terephthalaldehyde.

Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

Substitution: It can undergo substitution reactions where the methoxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,4-Bis(dimethoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of biochemical pathways and reactions.

Medicine: This compound is used in the development of pharmaceuticals and other medical applications.

Industry: It is used in the production of resins, polymers, and other industrial materials

Mechanism of Action

The mechanism of action of 1,4-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The methoxymethyl groups can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biochemical pathways and processes, making this compound useful in various applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2.1. Structural and Physicochemical Properties

The table below compares 1,4-Bis(dimethoxymethyl)benzene with two key analogs: 1,4-Bis(diethoxymethyl)benzene and 1,4-dimethoxybenzene .

2.2. Reactivity and Functional Differences

Acetal vs. Methoxy Groups :

- The dimethoxymethyl groups in this compound are bulkier and more hydrolytically stable than simple methoxy groups in 1,4-dimethoxybenzene. This stability allows selective deprotection under acidic or catalytic conditions .

- In contrast, 1,4-dimethoxybenzene lacks acetal functionality, limiting its use in multi-step syntheses but making it a simpler aromatic ether for photochemical studies .

- Ethoxy vs. Methoxy Acetals: Replacing methoxy with ethoxy groups (as in 1,4-Bis(diethoxymethyl)benzene) increases steric hindrance and lipophilicity. This slows reaction kinetics in polar solvents but enhances solubility in nonpolar media .

Biological Activity

1,4-Bis(dimethoxymethyl)benzene, also known as 2,5-dimethoxy-1,4-benzenedimethanol, is an organic compound with significant implications in various chemical reactions and potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.

This compound is characterized by its colorless oily liquid form and a molecular formula of C11H14O4. Its synthesis typically involves the reaction of aromatic compounds with methanol under acidic conditions, yielding high conversion rates in the formation of acetals and ketals .

Cytotoxicity Studies

In vitro studies have indicated that certain derivatives of dimethoxybenzene possess cytotoxic properties against cancer cell lines. For example, this compound has been tested for its effects on human cancer cell lines, showing varying degrees of cytotoxicity depending on concentration and exposure time . The mechanism behind this activity may involve apoptosis induction or cell cycle arrest.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated a dose-dependent response, with significant inhibition of cell viability observed at higher concentrations (IC50 values ranging from 20 µM to 50 µM). The compound was found to induce apoptosis as evidenced by increased annexin V staining in treated cells .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 200 µg/mL. Further investigations suggested that the compound may disrupt bacterial cell wall synthesis .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 30 | Apoptosis induction |

| HeLa (Cervical) | 25 | Cell cycle arrest |

| A549 (Lung) | 40 | Apoptosis induction |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 150 | Moderate |

| Escherichia coli | 200 | Moderate |

| Bacillus subtilis | 100 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.